p-HydroxyLevomilnacipranHydrochloride
Description
Contextualization within Levomilnacipran (B1675123) Research and Development
p-HydroxyLevomilnacipran is a human metabolite of Levomilnacipran. drugbank.comnih.gov Levomilnacipran, sold under the brand name Fetzima, is the more active (1S,2R)-enantiomer of the racemic drug milnacipran (B1663801). wikipedia.orgnih.gov It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is approved for the treatment of major depressive disorder (MDD) in adults. nih.govwikipedia.org The mechanism of action for Levomilnacipran is believed to be its potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. nih.gov
During the research and development of Levomilnacipran, understanding its metabolic pathway was a critical step. The human body metabolizes Levomilnacipran through several pathways, including hydroxylation, which results in the formation of p-HydroxyLevomilnacipran. nih.gov This metabolite, along with others, is then primarily eliminated from the body through renal excretion. drugbank.com Studies on the pharmacokinetics of Levomilnacipran have identified p-HydroxyLevomilnacipran and its glucuronide conjugate as minor metabolites excreted in the urine, each accounting for approximately 1% of an administered dose. drugbank.com A key finding in this research is that p-HydroxyLevomilnacipran is considered pharmacologically inactive. nih.gov
Academic Significance of Metabolite Characterization in Drug Discovery
The characterization of metabolites is a fundamental aspect of modern drug discovery and development. researchgate.netnih.gov This process is not merely an academic exercise but a crucial step to ensure the safety and efficacy of a new pharmaceutical agent. The academic and industrial significance of metabolite characterization can be summarized by several key points:
Understanding Clearance Mechanisms : Identifying metabolites helps elucidate the pathways by which a drug is eliminated from the body. nih.gov This information is vital for predicting drug-drug interactions and understanding how the drug will behave in diverse patient populations.
Assessing Pharmacological Activity : Metabolites can sometimes be pharmacologically active, contributing to the parent drug's therapeutic effect or causing off-target effects. nih.gov Determining the activity of metabolites like p-HydroxyLevomilnacipran, which was found to be inactive, is essential for a complete pharmacological profile. nih.gov
Guiding Molecular Design : By identifying metabolic "hotspots" on a drug molecule—sites prone to metabolism—medicinal chemists can modify the structure to improve its pharmacokinetic properties, such as increasing its half-life. nih.gov
Ensuring Safety : Some metabolites can be reactive and lead to toxicity. Therefore, comprehensive metabolite profiling is a critical component of preclinical safety assessment. nih.gov High-resolution mass spectrometry and other advanced analytical techniques are key technologies that facilitate the detection and structural elucidation of drug metabolites. researchgate.netnih.gov
The study of p-HydroxyLevomilnacipran exemplifies this principle; its identification and subsequent characterization as an inactive metabolite provided a clearer picture of Levomilnacipran's disposition in the body.
Structural Characteristics and Stereochemical Considerations in Relation to Biological Activity
The chemical structure and stereochemistry of a molecule are determinant factors for its biological activity. p-HydroxyLevomilnacipran Hydrochloride is the hydrochloride salt of a specific stereoisomer.
The systematic IUPAC name for the active parent compound is (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropane-1-carboxamide;hydrochloride. nih.gov It possesses a cyclopropane (B1198618) ring, which is a key structural feature. The stereochemistry is defined as (1R,2S), which it retains from its parent molecule, Levomilnacipran. nih.govnih.gov It has been shown that interconversion between Levomilnacipran and its stereoisomer does not occur in humans, indicating stereochemical stability in vivo. nih.gov
The addition of a hydroxyl (-OH) group at the para-position (the 4-position) of the phenyl ring is the key structural difference between p-HydroxyLevomilnacipran and its parent drug, Levomilnacipran. nih.gov This hydroxylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov In the case of p-HydroxyLevomilnacipran, this structural modification results in a loss of pharmacological activity. nih.gov The specific stereochemical configuration, combined with the para-hydroxylation, dictates its interaction with biological targets, rendering it inactive compared to the potent SNRI activity of Levomilnacipran.
Data Tables
Table 1: Chemical Identifiers for p-HydroxyLevomilnacipran Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropane-1-carboxamide;hydrochloride | nih.gov |
| Molecular Formula | C₁₅H₂₃ClN₂O₂ | nih.gov |
| CAS Number | 688320-03-8 | nih.govsynthinkchemicals.com |
| Molecular Weight | 298.81 g/mol | nih.gov |
| Stereochemistry | (1R,2S) | nih.gov |
Table 2: Pharmacokinetic Profile of Levomilnacipran and its Metabolites
| Compound | Route of Elimination | Percentage of Dose in Urine | Pharmacological Activity | Source |
| Levomilnacipran | Renal Excretion | ~58% (unchanged) | Active | drugbank.com |
| N-desethyl levomilnacipran | Renal Excretion | ~18% | Inactive | drugbank.comnih.gov |
| Levomilnacipran glucuronide | Renal Excretion | ~4% | Inactive | drugbank.com |
| p-HydroxyLevomilnacipran | Renal Excretion | ~1% | Inactive | drugbank.comnih.gov |
| p-HydroxyLevomilnacipran glucuronide | Renal Excretion | ~1% | Inactive | drugbank.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-17(4-2)14(19)15(9-12(15)10-16)11-5-7-13(18)8-6-11;/h5-8,12,18H,3-4,9-10,16H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI Key |
WDWCUHYCUIFUET-YLCXCWDSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=C(C=C2)O.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of P Hydroxylevomilnacipran Hydrochloride
Overview of Synthetic Strategies for the Compound and Related Structures
The synthesis of p-HydroxyLevomilnacipran, a metabolite of the serotonin-norepinephrine reuptake inhibitor Levomilnacipran (B1675123), is intrinsically linked to the synthetic routes established for its parent compound and related analogs. Direct synthesis of this specific metabolite is not a primary focus in the literature; rather, it is typically formed via metabolic hydroxylation of Levomilnacipran. drugbank.com Therefore, an overview of the synthetic strategies for Levomilnacipran and similar cyclopropane-containing structures provides the foundational chemical knowledge.
A prevalent strategy for the synthesis of milnacipran (B1663801) and its derivatives involves the construction of the key cyclopropane (B1198618) ring system. One of the classical approaches begins with phenylacetonitrile, which undergoes nucleophilic addition to epichlorohydrin (B41342) in the presence of a base. This reaction sequence leads to the formation of a crucial cyclopropane-fused lactone intermediate. This lactone then serves as a versatile precursor that can be converted to the final amide product through a series of chemical transformations.
Alternative strategies have also been developed to access the core cyclopropane structure. These can include rhodium-catalyzed intramolecular cyclopropanation reactions of specifically designed diazoacetate precursors. While effective in forming the desired three-membered ring, the enantioselectivity of such methods can be variable. The choice of synthetic strategy often depends on factors such as the desired stereochemical outcome, scalability, and the availability of starting materials.
Enantioselective Synthesis Approaches Relevant to Levomilnacipran and its Metabolites
Given that Levomilnacipran is the more active (1S,2R)-enantiomer of milnacipran, enantioselective synthesis is of paramount importance. nih.gov The development of stereocontrolled methods ensures the production of the desired enantiomer, which is crucial for its pharmacological activity.
One notable enantioselective approach for Levomilnacipran involves a sequence starting from phenylacetic acid. nih.gov This method focuses on the asymmetric preparation of a central lactone intermediate, where the two critical stereocenters on the cyclopropane ring are carefully installed. Key steps in this synthesis include the enantioselective synthesis of (2S)-phenylpent-4-enoic acid, followed by a selective iodolactonization. The synthesis proceeds through an intramolecular cyclopropanation of an epoxy ester intermediate. A significant advantage of this pathway is the preservation of the enantiomeric excess from the initial chiral starting material throughout the synthetic sequence.
Other enantioselective strategies have also been explored. These include the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclopropanation step. Biocatalytic approaches, utilizing engineered enzymes such as cytochrome P450 variants, have also shown promise in achieving high enantioselectivity for the cyclopropanation of N,N-diethyl-2-phenylacrylamide, a precursor to the Levomilnacipran core. taylorandfrancis.com These enzymatic methods are attractive due to their high stereoselectivity and operation under mild, aerobic conditions. taylorandfrancis.com
Key Reaction Pathways and Intermediate Compounds in Chemical Synthesis
The chemical synthesis of Levomilnacipran, and by extension the framework for its hydroxylated metabolite, involves several key reaction pathways and the formation of critical intermediate compounds. A common pathway, as previously mentioned, relies on the construction of a cyclopropane-fused lactone.
Starting from phenylacetic acid, a multi-step sequence can be employed. nih.gov An important intermediate in this pathway is (2S)-phenylpent-4-enoic acid, which is then subjected to iodolactonization to form a bicyclic lactone. This intermediate is then converted to an epoxy ester. Intramolecular cyclopropanation of this epoxy ester, governed by lithium coordination, yields the pivotal cyclopropane-fused lactone. This lactone contains the correctly configured stereocenters of Levomilnacipran. The final steps of the synthesis involve opening the lactone ring, converting the resulting alcohol to a suitable leaving group (such as a chloride), and subsequent nucleophilic displacement with an amine precursor, like potassium phthalimide. A final deprotection step then yields Levomilnacipran. nih.gov
Below is an interactive data table summarizing a representative synthetic pathway to Levomilnacipran.
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | Phenylacetic acid | Chiral auxiliary, alkylation | (2S)-phenylpent-4-enoic acid | Establishes first stereocenter |
| 2 | (2S)-phenylpent-4-enoic acid | Iodine, base | Iodolactone intermediate | Forms bicyclic lactone |
| 3 | Iodolactone intermediate | Base | Epoxy ester | Sets up cyclopropanation |
| 4 | Epoxy ester | Lithium base (e.g., LDA) | Cyclopropane-fused lactone | Forms the key cyclopropane ring with correct stereochemistry |
| 5 | Cyclopropane-fused lactone | Ring opening and reduction | Diol intermediate | Prepares for amination |
| 6 | Diol intermediate | Thionyl chloride | Chloro derivative | Creates a leaving group |
| 7 | Chloro derivative | Potassium phthalimide, then ethanolamine | Levomilnacipran | Introduces the primary amine |
Chemical Modifications and Analog Development for Structure-Activity Probing
The exploration of structure-activity relationships (SAR) for Levomilnacipran and its analogs has been a key area of research to understand the molecular features required for potent inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters. nih.govnih.gov This is achieved through the synthesis and biological evaluation of various chemical modifications and analogs.
One area of focus for analog development has been the modification of the aromatic phenyl ring of the Levomilnacipran scaffold. nih.gov By synthesizing a series of analogs with different substituents on this ring, researchers can probe how electronic and steric factors influence the compound's affinity for the serotonin and norepinephrine transporters. For example, the introduction of electron-donating or electron-withdrawing groups, or the replacement of the phenyl ring with other aromatic systems like a naphthyl group, can significantly alter the inhibitory potency. nih.gov Studies have shown that a (-)-(1R,2S)-naphthyl analog exhibits high potency as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.gov
Another avenue for SAR studies involves modifications to the N,N-diethylamide group. Altering the size and nature of the alkyl substituents on the nitrogen atom can provide insights into the spatial requirements of the binding pocket on the transporters. The development of a library of milnacipran analogs with variations in these functional groups has led to the identification of compounds with enhanced potency compared to the parent molecule. nih.gov For instance, certain 1S,2R-isomers with specific modifications have shown significantly higher inhibitory concentration (IC50) values at the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.gov It is important to note that the known metabolites of Levomilnacipran, such as p-HydroxyLevomilnacipran and N-desethyl Levomilnacipran, have been found to be pharmacologically inactive. nih.gov
Preclinical Pharmacological and Mechanistic Investigations of P Hydroxylevomilnacipran Hydrochloride
In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Studies
Comprehensive in vitro studies are crucial for characterizing the interaction of a new chemical entity with various receptors and transporters in the central nervous system. For p-HydroxyLevomilnacipran Hydrochloride, these investigations have been conducted to assess its binding affinity for key neurotransmitter transporters, namely the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), which are the primary targets of its parent compound, levomilnacipran (B1675123).
Published research and regulatory documents indicate that p-HydroxyLevomilnacipran, along with other metabolites of levomilnacipran, is considered pharmacologically inactive. nih.govnih.gov This suggests a lack of significant binding affinity for SERT, NET, and other neuronal receptors that are typically screened during preclinical drug development. While specific binding affinity constants (Ki) for p-HydroxyLevomilnacipran are not detailed in readily available literature, the consistent classification of this metabolite as inactive implies that its affinity for these transporters is negligible. For the purpose of contextual understanding, the binding affinities for the active parent compound, levomilnacipran, are presented. Levomilnacipran itself demonstrates high affinity for the human serotonin and norepinephrine transporters. drugs.com
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| p-HydroxyLevomilnacipran Hydrochloride | Human Serotonin Transporter (SERT) | Pharmacologically Inactive | nih.govnih.gov |
| p-HydroxyLevomilnacipran Hydrochloride | Human Norepinephrine Transporter (NET) | Pharmacologically Inactive | nih.govnih.gov |
| Levomilnacipran (Parent Compound) | Human Serotonin Transporter (SERT) | 11 | drugs.com |
| Levomilnacipran (Parent Compound) | Human Norepinephrine Transporter (NET) | 91 | drugs.com |
Evaluation of Neurotransmitter Reuptake Inhibition Profile
In line with the findings from receptor binding studies, the evaluation of p-HydroxyLevomilnacipran Hydrochloride's ability to inhibit neurotransmitter reuptake has confirmed its lack of significant pharmacological activity. Functional assays designed to measure the inhibition of serotonin and norepinephrine reuptake are a critical step in profiling compounds that may act as antidepressants.
Studies on the metabolites of levomilnacipran have concluded that they are pharmacologically inactive. nih.govnih.gov This indicates that in cellular assays using human recombinant transporters, p-HydroxyLevomilnacipran does not potently inhibit the reuptake of serotonin or norepinephrine. Consequently, it is not expected to contribute to the therapeutic effects of levomilnacipran, which are attributed to the potent inhibition of these transporters by the parent molecule. drugs.com The table below summarizes the reuptake inhibition profile, highlighting the inactivity of the metabolite in contrast to the parent compound.
| Compound | Assay | Inhibition (IC50, nM) | Reference |
|---|---|---|---|
| p-HydroxyLevomilnacipran Hydrochloride | Serotonin (5-HT) Reuptake Inhibition | No significant inhibition | nih.govnih.gov |
| p-HydroxyLevomilnacipran Hydrochloride | Norepinephrine (NE) Reuptake Inhibition | No significant inhibition | nih.govnih.gov |
| Levomilnacipran (Parent Compound) | Serotonin (5-HT) Reuptake Inhibition | 16-19 | drugs.comdrugbank.com |
| Levomilnacipran (Parent Compound) | Norepinephrine (NE) Reuptake Inhibition | 11 | drugs.comdrugbank.com |
Enzymatic Activity and Inhibition Profiling
The potential for a compound to interact with key enzymes, such as monoamine oxidases (MAOs), is an important aspect of its preclinical pharmacological profile. Such interactions could influence neurotransmitter levels and potentially lead to drug-drug interactions.
There is no evidence in the reviewed literature to suggest that p-HydroxyLevomilnacipran Hydrochloride possesses any significant inhibitory activity against monoamine oxidases (MAO-A or MAO-B) or other major metabolic enzymes. The parent compound, levomilnacipran, has been shown to not inhibit monoamine oxidase. drugbank.com Given that p-HydroxyLevomilnacipran is considered pharmacologically inactive, it is highly unlikely to exhibit any significant enzymatic inhibition.
Cellular and Subcellular Mechanistic Assays (in vitro)
Further in vitro cellular and subcellular assays are often employed to elucidate the mechanism of action of a compound. However, for a metabolite that has been demonstrated to be inactive in primary binding and functional assays, extensive further mechanistic studies are generally not pursued.
Consistent with its classification as pharmacologically inactive, there is a lack of published data from specific cellular or subcellular mechanistic assays for p-HydroxyLevomilnacipran Hydrochloride. The absence of significant interaction with primary targets (SERT and NET) suggests that downstream signaling pathways would not be modulated by this metabolite.
Comparative Pharmacodynamics with Parent Compound and Other Metabolites (preclinical, non-clinical models)
A comprehensive understanding of a drug's effects requires the characterization of its metabolites. Preclinical studies have compared the pharmacological activity of levomilnacipran with its metabolites, including p-HydroxyLevomilnacipran and N-desethyl levomilnacipran.
These comparative studies have consistently shown that levomilnacipran is the primary active moiety. A study on the disposition and metabolism of levomilnacipran in humans, monkeys, and rats explicitly states that none of the metabolites, including p-HydroxyLevomilnacipran, were pharmacologically active. nih.gov The major metabolite, N-desethyl levomilnacipran, is also considered inactive. fda.gov This confirms that the antidepressant and other pharmacological effects of Fetzima (the brand name for levomilnacipran) are attributable to the parent compound and not its metabolites.
| Compound Name |
|---|
| p-HydroxyLevomilnacipran Hydrochloride |
| Levomilnacipran |
| N-desethyl levomilnacipran |
| Serotonin |
| Norepinephrine |
Biotransformation and Metabolic Fate of P Hydroxylevomilnacipran Hydrochloride Preclinical Focus
Identification of Major Metabolic Pathways (in vitro and non-human in vivo)
In preclinical models, levomilnacipran (B1675123) is metabolized through two primary pathways: hydroxylation and N-desethylation. dovepress.comdrugbank.comnih.gov The hydroxylation of the phenyl group results in the formation of p-HydroxyLevomilnacipran. drugbank.comnih.gov The other major pathway, N-desethylation, produces N-desethyl levomilnacipran. dovepress.com
Following these initial oxidative reactions (Phase I metabolism), the resulting metabolites, including p-HydroxyLevomilnacipran, can undergo further biotransformation through conjugation, primarily with glucuronic acid (Phase II metabolism). dovepress.comdrugbank.comnih.gov In rats, p-HydroxyLevomilnacipran and N-desethyl levomilnacipran were identified as the main circulating metabolites. nih.govnih.gov
| Metabolic Pathway | Description | Resulting Metabolite | Preclinical Species Observed |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl group to the phenyl ring of the parent compound. | p-HydroxyLevomilnacipran | Rats nih.govnih.gov |
| N-Desethylation | Removal of an ethyl group from the nitrogen atom of the parent compound. | N-desethyl levomilnacipran | Rats, Monkeys nih.govdovepress.com |
| Glucuronidation | Conjugation with glucuronic acid, occurring after initial oxidation. | p-HydroxyLevomilnacipran glucuronide, N-desethyl levomilnacipran glucuronide, Levomilnacipran glucuronide | Rats, Monkeys nih.govnih.govdrugbank.com |
Characterization of Metabolites and Conjugates (e.g., glucuronidation)
Preclinical studies have successfully identified and characterized several metabolites of levomilnacipran in plasma and urine. In rats, the two major circulating metabolites were N-desethyl levomilnacipran and p-hydroxy levomilnacipran glucuronide, which accounted for 14.9% and 12.4% of the plasma exposure of the parent drug, respectively. nih.gov
In monkeys, N-desethyl levomilnacipran was the major circulating metabolite. nih.gov Conjugates were also observed in preclinical species. Specifically, p-hydroxy levomilnacipran glucuronide was detected in rat urine, accounting for 4% of the administered dose. nih.govnih.gov Other identified conjugates in monkey and human urine included levomilnacipran glucuronide and N-desethyl levomilnacipran glucuronide. nih.govnih.gov The metabolites of levomilnacipran, including p-HydroxyLevomilnacipran, are considered pharmacologically inactive. nih.gov
| Metabolite/Conjugate | Matrix | Species | Relative Abundance/Excretion (% of dose) |
|---|---|---|---|
| N-desethyl levomilnacipran | Plasma, Urine | Rats, Monkeys | Major circulating metabolite in monkeys; 14.9% of plasma exposure in rats; 7.9% (rats) and 12.4% (monkeys) in urine. nih.govnih.gov |
| p-HydroxyLevomilnacipran | Plasma | Rats | One of the main circulating metabolites. nih.gov |
| p-HydroxyLevomilnacipran glucuronide | Plasma, Urine | Rats | 12.4% of plasma exposure; 4% in urine. nih.govnih.gov |
| Levomilnacipran glucuronide | Urine | Monkeys | 4.1% in urine. nih.gov |
| N-desethyl levomilnacipran glucuronide | Urine | Monkeys | 2.3% in urine. nih.gov |
Elucidation of Enzymes Involved in Biotransformation (e.g., Cytochrome P450 and UDP-Glucuronosyltransferases, in vitro systems)
In vitro studies have identified the specific enzymes responsible for the initial oxidative metabolism of levomilnacipran. The formation of N-desethyl levomilnacipran (desethylation) is primarily catalyzed by the Cytochrome P450 enzyme CYP3A4. drugbank.comwikipedia.orgnih.gov Minor contributions to this pathway are also made by CYP2C8, CYP2C19, CYP2D6, and CYP2J2. drugbank.comnih.gov The subsequent conjugation of p-HydroxyLevomilnacipran and other metabolites involves UDP-Glucuronosyltransferase (UGT) enzymes, which facilitate the glucuronidation process. drugbank.comnih.gov In vitro studies with milnacipran (B1663801), the racemic mixture containing levomilnacipran, showed it did not significantly inhibit or induce major CYP enzymes such as CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6, suggesting a low potential for clinically significant P450-mediated drug interactions. researchgate.netnih.gov
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Contribution |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | N-Desethylation, Hydroxylation | Primary drugbank.comnih.govwikipedia.org |
| CYP2C8, CYP2C19, CYP2D6, CYP2J2 | N-Desethylation | Minor drugbank.comnih.gov | |
| UDP-Glucuronosyltransferases (UGT) | Not specified | Glucuronidation of parent drug and metabolites | Primary Phase II pathway drugbank.comnih.gov |
Preclinical Excretion and Disposition Studies (non-human in vivo)
Preclinical disposition of levomilnacipran has been evaluated in rats and monkeys following oral administration of radiolabeled [¹⁴C]-levomilnacipran. nih.gov In both species, renal excretion was determined to be the primary route of elimination. nih.govdovepress.com
In rats, the majority of the radioactive dose was recovered in the urine. nih.govdovepress.com Unchanged levomilnacipran was the main component excreted, accounting for 40.2% of the total radioactivity in urine. nih.govnih.gov Significant metabolites excreted in rat urine included N-desethyl levomilnacipran (7.9% of the administered dose) and p-hydroxy levomilnacipran glucuronide (4% of the administered dose). nih.govnih.gov
In monkeys, renal excretion was also the major elimination pathway, with 35.5% of the total radioactivity excreted as unchanged levomilnacipran. nih.govnih.gov Urinary metabolites in monkeys included N-desethyl levomilnacipran (12.4% of the dose), levomilnacipran glucuronide (4.1%), and N-desethyl levomilnacipran glucuronide (2.3%). nih.govnih.gov
Mass Balance Studies in Preclinical Models
Mass balance studies using [¹⁴C]-levomilnacipran were conducted to determine the extent of absorption and the routes of excretion in preclinical models. nih.gov In rats, following a single oral dose, 70.7% of the administered radioactive dose was recovered in the urine and cage washes, while 27.5% was found in the feces within 72 hours. nih.govdovepress.com This indicates good absorption after oral administration, with the majority of the dose being excreted via the kidneys. nih.gov The total recovery of the radioactive dose in rats was high, demonstrating a comprehensive accounting of the administered compound and its metabolites. nih.gov
Advanced Analytical Methodologies for P Hydroxylevomilnacipran Hydrochloride
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS, HILIC)
Chromatographic techniques are fundamental for the separation and quantification of p-HydroxyLevomilnacipran Hydrochloride from its parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) configuration, is a widely used technique. ijndd.inresearchgate.net For enhanced sensitivity and selectivity, especially in complex biological fluids, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been successfully developed for the parent compound, Levomilnacipran (B1675123), and can be adapted for its hydroxylated metabolite. researchgate.net These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. ijndd.inresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ijndd.inresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as around 215-220 nm. ijndd.inresearchgate.netimpactfactor.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying low concentrations of the analyte in preclinical samples, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. nih.govresearchgate.net This technique separates the compound chromatographically before it enters the mass spectrometer. The mass spectrometer then isolates the specific precursor ion of p-HydroxyLevomilnacipran, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for accurate quantification even in the presence of interfering substances from the matrix. nih.gov The development of a sensitive LC-MS/MS method is critical for detailed pharmacokinetic studies. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of polar and hydrophilic compounds, such as p-HydroxyLevomilnacipran Hydrochloride. thermofisher.comnih.govnih.gov In contrast to RP-HPLC, HILIC uses a polar stationary phase (like bare silica (B1680970) or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. nih.govnih.gov The separation mechanism is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. nih.govnih.gov This technique can offer different selectivity compared to reverse-phase methods and can be advantageous for retaining and separating highly polar metabolites. thermofisher.comlongdom.org
Interactive Table: Example Chromatographic Conditions for Related Compounds
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (LC-MS/MS) |
| Analyte | Milnacipran (B1663801) HCl ijndd.in | Levomilnacipran researchgate.net | S-Citalopram (example) nih.gov |
| Column | C18 (250 x 4.6 mm, 5 µm) ijndd.in | XBridge™ C18 (250 x 4.6 mm, 5 µm) researchgate.net | Symmetry Shield RP18 nih.gov |
| Mobile Phase | Phosphate buffer (pH 3.6): Acetonitrile (70:30) ijndd.in | Methanol: 10 mM Dipotassium hydrogen phosphate buffer pH 6.5 (50:50 v/v) researchgate.net | 0.2% Formic acid: Acetonitrile (20:80 v/v) nih.gov |
| Flow Rate | 1.0 mL/min ijndd.in | 1.0 mL/min researchgate.net | 0.5 mL/min nih.gov |
| Detection | UV at 220 nm ijndd.in | UV at 215 nm researchgate.net | MS/MS (Transitions: 325.26 → 109.10) nih.gov |
Spectroscopic Characterization and Elucidation Methods (e.g., NMR, High-Resolution Mass Spectrometry for structural confirmation in research)
Spectroscopic methods are indispensable for the unambiguous structural confirmation of p-HydroxyLevomilnacipran Hydrochloride in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov For p-HydroxyLevomilnacipran Hydrochloride, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, distinct signals would be expected for the aromatic protons, the cyclopropane (B1198618) ring protons, the aminomethyl group, and the N,N-diethyl groups. ¹³C NMR would similarly identify all the unique carbon atoms in the molecule. Advanced 2D NMR techniques can be used to establish the precise connectivity between protons and carbons, confirming the position of the hydroxyl group on the phenyl ring. Solid-state NMR can also be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a compound with very high accuracy. researchgate.netnih.gov Unlike nominal mass spectrometers, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.netnih.gov This high mass accuracy allows for the calculation of a unique elemental formula, which serves as strong evidence for the identity of p-HydroxyLevomilnacipran Hydrochloride. researchgate.netnih.gov HRMS is crucial in metabolite identification studies to differentiate between isomers and confirm structural modifications to a parent drug. nih.gov
Interactive Table: Expected Spectroscopic Data for p-HydroxyLevomilnacipran
| Technique | Information Provided | Expected Observations for p-HydroxyLevomilnacipran |
| ¹H NMR | Proton environment, connectivity | Signals for aromatic protons (showing substitution pattern), cyclopropane protons, aminomethyl (CH₂-N), N-diethyl (CH₂ and CH₃), and hydroxyl (OH) protons. |
| ¹³C NMR | Unique carbon environments | Distinct signals for aromatic carbons (including the carbon attached to the OH group), cyclopropane carbons, carbonyl carbon, aminomethyl carbon, and N-diethyl carbons. |
| HRMS | Exact mass and elemental formula | Measurement of the monoisotopic mass of the protonated molecule [M+H]⁺ with high precision (e.g., within 5 ppm error), confirming the elemental formula C₁₅H₂₃N₂O₂⁺. nih.gov |
Development and Validation of Bioanalytical Methods (for preclinical matrices, e.g., animal plasma, urine, tissue extracts)
Before a method can be used to generate reliable data from preclinical studies, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. nih.govresearchgate.net This is particularly critical for bioanalytical methods used to measure drug and metabolite concentrations in biological matrices. nih.govresearchgate.net
The validation process for a bioanalytical method for p-HydroxyLevomilnacipran Hydrochloride in matrices like rat or mouse plasma would typically assess the following parameters according to regulatory guidelines:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. japsonline.com
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured concentrations are to the true value, while precision measures the variability of repeated measurements. mdpi.com These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different runs (inter-day). nih.gov
Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). nih.gov
Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte in LC-MS/MS analysis. japsonline.com
Stability: The evaluation of the analyte's stability in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov
Quantitative Determination in Various Research Matrices (e.g., cell cultures, in vitro enzyme assays, animal biological fluids)
Once validated, the analytical method can be applied to quantify p-HydroxyLevomilnacipran Hydrochloride in various research settings to generate crucial data.
Animal Biological Fluids: In preclinical pharmacokinetic studies, the method is used to measure the concentration of the metabolite over time in plasma, urine, and feces following administration of Levomilnacipran. nih.govresearchgate.net This data is used to determine key parameters such as clearance, volume of distribution, and elimination half-life.
Tissue Extracts: To understand the distribution of the metabolite, concentrations can be measured in homogenates of various tissues (e.g., brain, liver, kidney). nih.govresearchgate.net This requires careful sample preparation to efficiently extract the analyte from the tissue matrix.
In Vitro Enzyme Assays: The method can be used to study the formation of p-HydroxyLevomilnacipran in vitro, for example, in incubations with liver microsomes or specific cytochrome P450 enzymes. This helps to identify the enzymes responsible for its metabolism.
Cell Cultures: In cell-based assays, the method can quantify the uptake of the metabolite into cells or its effect on cellular processes, providing insights into its mechanism of action at a cellular level.
The choice of sample preparation is critical and depends on the matrix. Protein precipitation is a simple and fast method often used for plasma samples. nih.gov Liquid-liquid extraction or the more selective solid-phase extraction may be necessary for more complex matrices like tissue homogenates to remove interferences and achieve the required sensitivity. nih.govresearchgate.net
Principles of Green Analytical Chemistry Applied to Method Development for the Compound
Green Analytical Chemistry (GAC) aims to make analytical methods more environmentally friendly and safer for operators without compromising analytical performance. iipseries.orgresearchgate.net These principles can be applied to the development of methods for p-HydroxyLevomilnacipran Hydrochloride.
Key strategies for "greening" an analytical method include:
Solvent Reduction and Replacement: A primary goal is to reduce the use of hazardous organic solvents like acetonitrile and methanol. mdpi.com This can be achieved by using smaller HPLC columns (in terms of length and internal diameter) and smaller particle sizes (as in UHPLC), which require lower flow rates and thus consume less solvent. mdpi.com Another approach is to replace toxic solvents with greener alternatives, such as ethanol, which has been successfully used in some RP-HPLC methods. mdpi.comnih.gov
Waste Minimization: Reducing solvent consumption directly leads to a reduction in hazardous waste generation. iipseries.org Miniaturization of the entire analytical process, from sample preparation to analysis, is a key principle.
Energy Efficiency: Using modern instrumentation like UHPLC can significantly shorten analysis times, leading to lower energy consumption per sample. researchgate.net
Development of Alternative Extraction Techniques: Traditional liquid-liquid extraction often uses large volumes of organic solvents. Green alternatives include techniques like solid-phase microextraction (SPME) or supercritical fluid extraction (SFE), which use little to no organic solvent.
Interactive Table: Comparison of Conventional vs. Green HPLC Method Approach
| Parameter | Conventional RP-HPLC Method | Greener HPLC Method Approach | Green Advantage |
| Solvent | Acetonitrile/Methanol ijndd.inresearchgate.net | Ethanol/Water mdpi.comnih.gov | Reduced toxicity and environmental impact. mdpi.com |
| Column Dimensions | 4.6 mm internal diameter ijndd.inresearchgate.net | <3.0 mm internal diameter | Significant reduction in solvent consumption. |
| Analysis Time | 10-15 minutes | <5 minutes (using UHPLC) | Lower energy consumption, higher throughput. |
| Sample Preparation | Liquid-Liquid Extraction | Miniaturized Solid-Phase Extraction | Reduced solvent use and waste generation. iipseries.org |
By integrating these principles, analytical methods for p-HydroxyLevomilnacipran Hydrochloride can be developed that are not only scientifically robust but also sustainable and safer for the environment and laboratory personnel. iipseries.orgresearchgate.net
Computational and Theoretical Studies of P Hydroxylevomilnacipran Hydrochloride
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This method is instrumental in understanding the interactions that govern the affinity and selectivity of a ligand for its biological target.
In the case of levomilnacipran (B1675123), its therapeutic effect is mediated by the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Molecular docking studies have been performed on levomilnacipran to understand its binding within these transporters. For instance, one study found that levomilnacipran interacts with the S438 amino acid residue, which is a key component of the serotonin binding site of SERT. nih.gov The free energy of binding for the interaction between levomilnacipran and SERT was calculated to be -7.47 kcal/mol. nih.gov
For p-HydroxyLevomilnacipran, the introduction of a hydroxyl group at the para position of the phenyl ring would be expected to alter its binding profile. This modification could lead to new hydrogen bonding opportunities with polar residues in the binding pocket, but it could also introduce steric hindrance or unfavorable electrostatic interactions, potentially weakening its affinity for the transporters.
Table 1: Comparative Ligand-Target Interactions of Levomilnacipran and Theoretical Interactions of p-HydroxyLevomilnacipran Hydrochloride This table presents known interactions for levomilnacipran and hypothetical interactions for its metabolite for illustrative purposes.
View Data
| Compound | Target | Key Interacting Residues (Known/Hypothetical) | Predicted Binding Energy (kcal/mol) |
| Levomilnacipran | SERT | S438 nih.gov | -7.47 nih.gov |
| p-HydroxyLevomilnacipran Hydrochloride | SERT | Hypothetical: Altered interaction with S438, potential new H-bonds with other polar residues | Hypothetically less favorable |
| Levomilnacipran | NET | Not specified in available results | Not specified in available results |
| p-HydroxyLevomilnacipran Hydrochloride | NET | Hypothetical: Potential steric clashes or altered electrostatic interactions | Hypothetically less favorable |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.
While specific QSAR or pharmacophore models for p-HydroxyLevomilnacipran are not available, general models for serotonin-norepinephrine reuptake inhibitors often highlight the importance of an aromatic ring and a protonated amine for activity. The addition of a polar hydroxyl group to the phenyl ring of levomilnacipran would significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. In many QSAR models for CNS-active compounds, a decrease in lipophilicity can negatively impact activity.
A pharmacophore model for SNRI activity would likely include a hydrophobic feature corresponding to the phenyl ring and a positive ionizable feature for the amine group. The introduction of the hydroxyl group in p-HydroxyLevomilnacipran could potentially add a hydrogen bond donor/acceptor feature, but this may not align with the optimal pharmacophore for high-affinity binding to SERT and NET.
In Silico Prediction of ADME Properties (absorption, distribution, metabolism, excretion, purely theoretical)
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound computationally. These predictions are valuable in early drug discovery to identify candidates with favorable ADME profiles.
For p-HydroxyLevomilnacipran Hydrochloride, we can theorize its ADME properties based on its structural relationship to levomilnacipran and the known effects of hydroxylation. The introduction of a hydroxyl group generally increases polarity and water solubility, which can affect several ADME parameters.
Table 2: Theoretical In Silico ADME Profile of p-HydroxyLevomilnacipran Hydrochloride The following are hypothetical predicted values for illustrative purposes to demonstrate the type of data generated in such a study.
View Data
| ADME Property | Predicted Value/Characteristic | Rationale |
| Absorption | ||
| Aqueous Solubility | Higher than levomilnacipran | Increased polarity due to the hydroxyl group. |
| Intestinal Absorption | Potentially lower | Increased polarity may reduce passive diffusion across the gut wall. |
| Distribution | ||
| Plasma Protein Binding | Lower than levomilnacipran | Increased hydrophilicity generally leads to lower plasma protein binding. |
| Blood-Brain Barrier (BBB) Permeability | Lower than levomilnacipran | The polar hydroxyl group is likely to hinder passage across the lipophilic BBB. |
| Metabolism | ||
| CYP450 Substrate | Likely a substrate for further metabolism | The hydroxyl group provides a site for Phase II conjugation reactions (e.g., glucuronidation). |
| Excretion | ||
| Renal Excretion | Higher than levomilnacipran | Increased water solubility facilitates more efficient renal clearance. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can reveal the stability of binding modes predicted by molecular docking and highlight important conformational changes in both the ligand and the protein.
While no MD simulation studies have been published specifically for p-HydroxyLevomilnacipran, simulations of levomilnacipran bound to its transporters would be expected to show a stable interaction within the binding pocket. For p-HydroxyLevomilnacipran, an MD simulation could reveal whether the hydroxylated phenyl ring can adopt a stable conformation within the binding site or if the hydroxyl group leads to conformational instability and a higher likelihood of dissociation. Conformational analysis would likely show that the hydroxyl group introduces a preference for certain rotational states of the phenyl ring, which may not be optimal for binding.
Theoretical Basis for Pharmacological Inactivity or Reduced Potency
The pharmacological inactivity of p-HydroxyLevomilnacipran can be attributed to several factors stemming from the introduction of the hydroxyl group.
Altered Binding Affinity: The hydroxyl group can disrupt the precise hydrophobic and electronic interactions required for high-affinity binding to SERT and NET. While it may form new hydrogen bonds, these may not compensate for the loss of more critical interactions or could introduce unfavorable steric or electrostatic clashes. nih.gov
Reduced Blood-Brain Barrier Permeability: As a centrally acting drug, levomilnacipran must cross the blood-brain barrier to reach its targets. The increased polarity of p-HydroxyLevomilnacipran would likely reduce its ability to penetrate the central nervous system, thus limiting its access to SERT and NET in the brain. tga.gov.au
Increased Metabolic Clearance: The hydroxyl group serves as a handle for Phase II metabolic enzymes, leading to rapid conjugation (e.g., glucuronidation) and subsequent elimination from the body. drugbank.com This would result in a shorter half-life and lower systemic exposure compared to the parent drug.
In essence, the hydroxylation of levomilnacipran is a key step in its metabolic deactivation, transforming it into a more water-soluble and readily excretable compound with diminished ability to interact with its pharmacological targets.
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Synthetic Approaches and Derivatization Strategies
The development of innovative and efficient synthetic routes for p-HydroxyLevomilnacipran Hydrochloride and its analogs is a primary area for future research. Current synthetic methods can likely be improved in terms of yield, cost-effectiveness, and environmental impact. Exploring novel catalytic systems, flow chemistry, and biocatalysis could lead to more streamlined and sustainable production processes.
Derivatization strategies also present a promising avenue for research. nih.gov By introducing specific chemical moieties to the p-HydroxyLevomilnacipran scaffold, it may be possible to modulate its pharmacokinetic and pharmacodynamic properties. For instance, creating prodrugs could enhance oral bioavailability or achieve targeted delivery to specific tissues. Furthermore, generating a library of derivatives would be invaluable for structure-activity relationship (SAR) studies, providing deeper insights into the molecular features crucial for its biological activity. nih.gov A systematic exploration of derivatives could lead to the identification of new compounds with improved efficacy, selectivity, or a more favorable metabolic profile.
Table 1: Potential Derivatization Strategies and Their Objectives
| Strategy | Potential Modification | Primary Objective |
| Prodrug Development | Esterification of the hydroxyl group | Enhance oral bioavailability and metabolic stability. |
| SAR Studies | Introduction of various substituents on the phenyl ring | Elucidate the role of aromatic substitution on receptor binding. |
| Improved Solubility | Addition of polar functional groups | Increase aqueous solubility for formulation development. |
| Targeted Delivery | Conjugation with a targeting ligand | Achieve site-specific delivery to reduce off-target effects. |
Deeper Mechanistic Insights through Advanced Preclinical In Vitro and In Vivo Models
To further elucidate the mechanism of action of p-HydroxyLevomilnacipran Hydrochloride, future preclinical studies must employ advanced and more physiologically relevant model systems. researchgate.net Traditional two-dimensional (2D) cell cultures and conventional animal models often fail to fully recapitulate the complexity of human physiology and disease. nih.gov
Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more accurate representation of tissue architecture and cell-cell interactions. nih.govmdpi.com For instance, neuronal organoids could offer a powerful platform to study the compound's effects on neurotransmitter systems in a more complex, human-relevant environment. Furthermore, organ-on-a-chip technologies, which allow for the co-culture of different cell types in a microfluidic environment, can be used to model the interactions between different organs, such as the gut-liver axis, to better understand the absorption and metabolism of the compound. nih.gov
Advanced In vivo Models: In the realm of in vivo studies, the use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, can provide a more predictive understanding of the compound's efficacy and metabolism in a human-like system. nih.gov These models could be particularly useful for investigating the compound's effects on the human immune system and its potential for drug-drug interactions involving human-specific drug-metabolizing enzymes.
Table 2: Comparison of Preclinical Models for Mechanistic Studies
| Model Type | Advantages | Limitations |
| 2D Cell Cultures | High-throughput, low cost | Lack of tissue architecture and physiological relevance |
| 3D Organoids | More physiologically relevant, allows for study of cell-cell interactions | More complex and costly to maintain, lower throughput |
| Organ-on-a-Chip | Mimics organ-level function and interactions, allows for fluid flow | Technically challenging, still an emerging technology |
| Humanized Mice | Provides a human-like systemic environment | High cost, ethical considerations, potential for graft-versus-host disease |
Refinement and Development of High-Throughput Analytical Techniques for Metabolite Profiling
A comprehensive understanding of the metabolic fate of p-HydroxyLevomilnacipran Hydrochloride is crucial for predicting its efficacy and potential for drug-drug interactions. Future research should focus on the development and application of high-throughput analytical techniques for rapid and comprehensive metabolite profiling.
Currently, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolite analysis. escholarship.org However, advancements in this area are needed to increase sample throughput and the depth of metabolite coverage. The implementation of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis times. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) offers superior sensitivity and selectivity, enabling the identification and quantification of a wider range of metabolites, including those present at low concentrations. researchgate.net
Direct injection mass spectrometry (DIMS) is another promising high-throughput technique that bypasses the time-consuming chromatography step, allowing for the rapid analysis of a large number of samples. researchgate.netscispace.com While DIMS may provide less detailed information compared to LC-MS, it is an excellent tool for initial screening and fingerprinting of metabolic changes. The integration of automated sample preparation and data analysis pipelines will be essential to fully leverage the potential of these high-throughput methods. nih.gov
Advancements in Predictive Modeling and Integrated Computational Methodologies
Computational approaches are becoming increasingly integral to drug discovery and development. nih.gov For p-HydroxyLevomilnacipran Hydrochloride, advancements in predictive modeling can help to anticipate its metabolic fate, potential for toxicity, and optimal formulation strategies.
Predictive models for drug metabolism, particularly those focused on cytochrome P450 (CYP) enzymes, can be used to identify potential sites of metabolism on the molecule. nih.govnih.gov This information is valuable for designing derivatives with improved metabolic stability. Machine learning algorithms, trained on large datasets of drug metabolism data, can further enhance the accuracy of these predictions. pharmajen.com
Integrated computational methodologies, such as physiologically based pharmacokinetic (PBPK) modeling, can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in virtual patient populations. nih.gov These models can help to predict human pharmacokinetic profiles and to identify potential sources of variability in drug response. By integrating data from in vitro experiments and preclinical studies, PBPK models can provide a more holistic understanding of the compound's behavior in the body. pharmajen.com
Investigation of Potential Undiscovered or Minor Biological Interactions in Specific Preclinical Contexts
While the primary mechanism of action of levomilnacipran (B1675123) is understood to be the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, p-HydroxyLevomilnacipran Hydrochloride may possess additional, as-yet-undiscovered biological activities. Future research should aim to uncover these potential minor interactions, which could have implications for its therapeutic effects or side effect profile.
Unbiased screening approaches, such as phenotypic screening in a variety of cell-based assays, could reveal unexpected biological activities. Furthermore, chemoproteomics approaches can be used to identify novel protein targets of the compound. Investigating the compound's effects in specific preclinical contexts, such as in models of inflammation or neurodegeneration, may also uncover novel therapeutic applications. A deeper understanding of these minor biological interactions will provide a more complete picture of the pharmacological profile of p-HydroxyLevomilnacipran Hydrochloride and could open up new avenues for its clinical use.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing p-HydroxyLevomilnacipran Hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as hydroxylation of Levomilnacipran followed by hydrochlorination. Key steps include oxidation (e.g., using sulfoxide chloride for hydroxyl group introduction) and acylation, similar to protocols for related amines like Loperamide Hydrochloride . Purity optimization requires iterative crystallization, HPLC monitoring (using C18 columns with UV detection at 220–280 nm), and validation via elemental analysis. Ensure compliance with safety protocols for handling hydrochloride salts, as outlined in Milnacipran Hydrochloride safety guidelines .
Q. Which analytical techniques are most effective for characterizing p-HydroxyLevomilnacipran Hydrochloride’s structural and chemical properties?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. For quantitative analysis, reverse-phase HPLC with certified reference materials (e.g., Phenylephrine Hydrochloride protocols ) ensures accuracy. Differential scanning calorimetry (DSC) can assess thermal stability.
Advanced Research Questions
Q. How should researchers design in vitro/in vivo studies to evaluate p-HydroxyLevomilnacipran Hydrochloride’s pharmacokinetic and pharmacodynamic profiles?
- Experimental Design : Use the PICO framework (Population: target cell lines/animal models; Intervention: dose ranges; Comparison: parent compound Levomilnacipran; Outcome: bioavailability/metabolite analysis) . For in vitro studies, employ hepatic microsomes to assess metabolic stability. In vivo, utilize radiolabeled compounds in rodent models to track tissue distribution. Include control groups receiving Levomilnacipran to isolate hydroxylation effects. Ethical approval and participant selection criteria must align with biomedical research standards .
Q. What strategies resolve contradictions in reported efficacy data for p-HydroxyLevomilnacipran Hydrochloride across preclinical studies?
- Data Analysis : Apply meta-analysis to compare studies, focusing on variables like dosage, model organism, and assay sensitivity. For instance, discrepancies in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration). Validate findings using orthogonal assays (e.g., electrophysiology for receptor binding vs. fluorescence-based calcium flux assays). Cross-reference with structural analogs (e.g., Milnacipran Hydrochloride ) to contextualize outliers.
Q. How can computational modeling predict p-HydroxyLevomilnacipran Hydrochloride’s interaction with serotonin-norepinephrine reuptake transporters (SERT/NET)?
- Methodology : Perform molecular docking simulations using crystal structures of SERT/NET (PDB IDs: 5I73, 6DZZ). Compare binding free energies with Levomilnacipran to assess hydroxyl group impact. Validate predictions via mutagenesis studies on key transporter residues (e.g., Tyr95 in SERT). Use density functional theory (DFT) to analyze electronic interactions, supported by in vitro inhibition assays .
Methodological Rigor & Ethical Considerations
Q. What frameworks ensure methodological rigor when formulating research questions on novel metabolites like p-HydroxyLevomilnacipran Hydrochloride?
- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, a novel question could explore hydroxylation’s role in reducing off-target effects compared to Levomilnacipran. Avoid overly broad questions (e.g., “Is it effective?”) by specifying mechanisms (e.g., “Does hydroxylation enhance selectivity for NET over SERT?”). Literature reviews must address gaps in metabolite-specific studies .
Q. How should researchers address ethical challenges in human trials involving p-HydroxyLevomilnacipran Hydrochloride?
- Protocols : Follow IRB guidelines for participant selection, emphasizing informed consent and risk disclosure (e.g., cardiovascular side effects). For early-phase trials, stratify cohorts by CYP2D6 metabolizer status to account for hydroxylation variability. Reference frameworks from antiviral trials (e.g., Gilead’s BIRCH study design ) for safety monitoring.
Data Presentation & Publication
Q. What are best practices for presenting chemical data on p-HydroxyLevomilnacipran Hydrochloride in manuscripts?
- Guidelines : Adhere to journal-specific formatting (e.g., ACS, RSC). Include structural data (NMR shifts, crystallographic parameters) in supplementary materials. For figures, limit chemical structures to 2–3 in the graphical abstract, avoiding compound-specific labels (e.g., “4b”) . Discuss results in the context of prior work (e.g., Milnacipran’s clinical outcomes ) and explicitly state limitations (e.g., lack of long-term toxicity data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
